molecular formula C5H13NO3S B13175651 1-Ethoxypropane-2-sulfonamide

1-Ethoxypropane-2-sulfonamide

Cat. No.: B13175651
M. Wt: 167.23 g/mol
InChI Key: SHSHSQWNPDRIRQ-UHFFFAOYSA-N
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Description

1-Ethoxypropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to an ethoxypropane backbone. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound makes it a valuable compound in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of ethoxypropane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process may include steps such as chlorosulfonylation of ethoxypropane followed by amination to introduce the sulfonamide group. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxypropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethoxypropane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound may also interact with other enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxypropane-2-sulfonamide is unique due to its specific ethoxypropane backbone, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry .

Conclusion

This compound is a versatile compound with significant applications in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-ethoxypropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)

InChI Key

SHSHSQWNPDRIRQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)S(=O)(=O)N

Origin of Product

United States

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